molecular formula C16H14ClN3O B2534043 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-80-6

2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2534043
M. Wt: 299.76
InChI Key: ORQOYHLFTFVJQP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The specific substitutions on the triazole ring suggest that this compound could have unique properties, but without specific studies or data on this compound, it’s difficult to provide a detailed description.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Some derivatives of 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and screened for their antimicrobial activities, demonstrating good or moderate effectiveness against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Molecular, Electronic, and Nonlinear Optical Properties

  • Detailed molecular, electronic, and nonlinear optical properties of similar compounds have been analyzed, including electronic properties calculated using DFT methods and UV-visible absorption spectra to understand their potential applications in various fields (Beytur & Avinca, 2021).

Structural Assessment and Synthesis

  • The synthesis and structural assessment of derivatives, including their molecular and supramolecular structures, have been studied using X-ray diffractometry, offering insights into the compound's potential for various applications (Castiñeiras, García-Santos, & Saa, 2018).

Anticonvulsant Activity and GABAergic System Effects

Lipase and α-Glucosidase Inhibition

  • Research has been conducted to explore the inhibition properties of similar compounds on lipase and α-glucosidase, which could be significant in developing treatments for conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Antitumor Activity

  • Derivatives have been synthesized and evaluated for antitumor activity, showing promising results in comparison with reference compounds in certain cancer cell lines (Zhou, Wu, Huang, Yu, & Lu, 2021).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-7-9-14(17)10-8-13)16(21)20(12)15-5-3-2-4-6-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQOYHLFTFVJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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